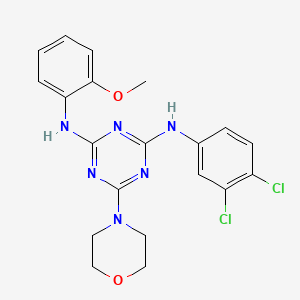![molecular formula C19H22ClF3N6O4S B2361277 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097935-35-6](/img/no-structure.png)
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClF3N6O4S and its molecular weight is 522.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical compounds with similar structural features have been synthesized and structurally analyzed for various applications, including as intermediates in the development of herbicides and as potential inhibitors of lipid peroxidation. For example, the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas demonstrates the utility of such structures in agriculture. These compounds show selective herbicidal activity in crops like cotton and wheat, indicating the role of sulfonyl and pyrimidine moieties in selective post-emergence herbicide development (Hamprecht et al., 1999). Additionally, the study of 21-amino steroids as potent inhibitors of iron-dependent lipid peroxidation further exemplifies the biomedical relevance of similar compounds, highlighting their potential in preventing oxidative damage (Braughler et al., 1987).
Computational and Biological Studies
Computational quantum chemical studies, alongside pharmacokinetic and biological analyses, have been conducted on compounds bearing resemblance in their sulfonyl and pyrimidine components. These studies provide insights into the electronic properties, drug-likeness, and biological activity potential of such molecules. For instance, research on Uracil-5-Tertiary Sulfonamides offers a computational perspective on their structure-activity relationships, aiding in the design of compounds with enhanced pharmacological profiles (Gaurav & Krishna, 2021).
Properties
CAS No. |
2097935-35-6 |
|---|---|
Molecular Formula |
C19H22ClF3N6O4S |
Molecular Weight |
522.93 |
IUPAC Name |
5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22ClF3N6O4S/c20-14-9-12(19(21,22)23)10-24-16(14)28-7-5-27(6-8-28)13-1-3-29(4-2-13)34(32,33)15-11-25-18(31)26-17(15)30/h9-11,13H,1-8H2,(H2,25,26,30,31) |
InChI Key |
NBDZCWHXDFGVIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CNC(=O)NC4=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


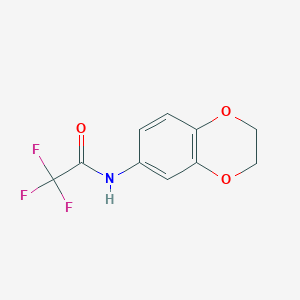

![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
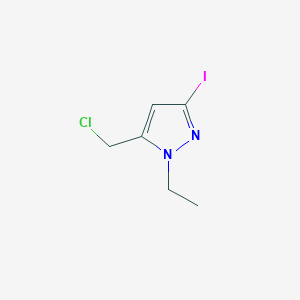
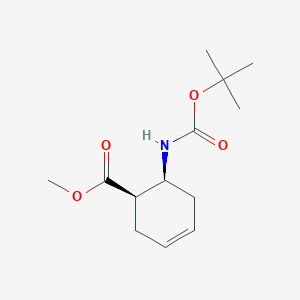
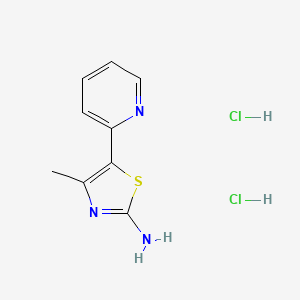
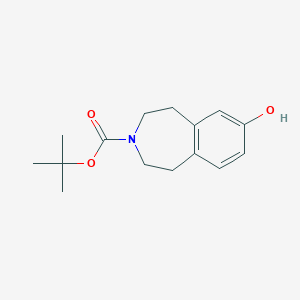
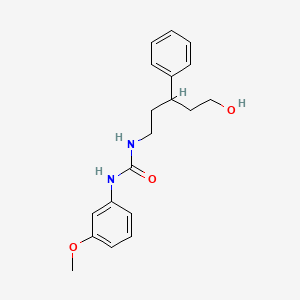
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)
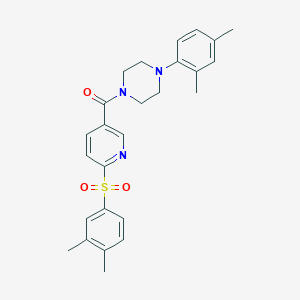
![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)
